2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMVVPJXZANJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine Derivative
The initial step involves synthesizing the piperidine ring bearing an aminomethyl substituent at the 3-position. This is typically achieved by:
- Reacting 6-chloropyrimidine-2,4(1H,3H)-dione derivatives with suitable amine reagents.
- Employing (R)-piperidin-3-amine or its acid addition salts as nucleophiles to introduce the aminopiperidine moiety.
The reaction is conducted in the presence of a suitable base and solvent system to facilitate nucleophilic substitution at the 6-position of the pyrimidine ring, yielding intermediates such as 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile.
Methylation Step
Methylation of the intermediate compound is carried out using dimethyl sulfate as a methylating agent. The conditions include:
- Using 2.5 to 3.0 mole equivalents of dimethyl sulfate per mole of the intermediate.
- Conducting the reaction at temperatures ranging from 20°C up to the reflux temperature of the solvent employed.
This step introduces the methyl group at the 3-position of the dihydropyrimidinyl ring, enhancing the compound's stability and biological activity.
Introduction of Acetonitrile Group
The acetonitrile moiety is incorporated through reactions involving benzonitrile derivatives. The synthetic pathway involves:
- Reacting the methylated intermediate with benzonitrile derivatives under controlled conditions.
- Employing solvents such as dichloromethane and bases like sodium carbonate to facilitate substitution reactions.
This step is crucial for attaching the acetonitrile group to the piperidine ring system, forming the core structure of the target compound.
Formation of Dihydrochloride Salt
To improve the compound's solubility and stability, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid sources. The process includes:
- Using hydrochloric acid sources such as methanol-HCl, ethanol-HCl, isopropyl alcohol-HCl, aqueous HCl, or dry HCl gas.
- Adding the HCl source slowly to the reaction mixture at controlled temperatures (10-15°C).
- Stirring for 2 hours to ensure complete salt formation.
The resulting solid is filtered, washed with isopropyl alcohol, and dried to obtain the dihydrochloride salt.
Purification and Crystallization
Purification is achieved by recrystallization from suitable solvents or solvent mixtures, including:
- Hydrocarbon solvents
- Chloro solvents
- Ether solvents
- Ester solvents
- Polar aprotic solvents
- Ketone solvents
- Nitrile solvents
- Alcohol solvents
A preferred solvent system involves n-propanol, where the crude product is heated to reflux, cooled gradually to 0-5°C, and stirred to promote crystallization. The crystalline form obtained is characterized by its powder X-ray diffraction (PXRD) pattern, confirming purity and form consistency.
Summary of Process Parameters
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Piperidine derivative formation | (R)-piperidin-3-amine, base, solvent | Ambient to reflux | Nucleophilic substitution |
| Methylation | Dimethyl sulfate (2.5-3.0 eq), base, solvent | 20°C to reflux | Methylation of dihydropyrimidinyl ring |
| Acetonitrile group introduction | Benzonitrile derivatives, Na2CO3, DCM | 25-30°C | Substitution reaction |
| Dihydrochloride salt formation | HCl sources (methanol-HCl, isopropyl-HCl) | 10-15°C | Salt precipitation |
| Purification and crystallization | Recrystallization in n-propanol or solvent mix | Reflux to 0-5°C | PXRD used to confirm crystalline form |
Research Findings and Improvements
- The use of dimethyl sulfate as a methylating agent is highlighted for cost-effectiveness and improved yield compared to other methylating agents.
- Mild and safer reagents are employed throughout the process to enhance safety and environmental compliance.
- The process allows for high purity and crystalline form-A production, which is critical for pharmaceutical applications.
- Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are recommended for industrial-scale synthesis to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Organic Synthesis
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride serves as a versatile intermediate in organic synthesis. It can be utilized to construct various nitrogen-containing compounds, which are critical in pharmaceutical development and agrochemicals. The compound's structure allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for synthesizing complex molecules.
Biological Applications
The compound is being investigated for its biological activities, particularly in the context of drug discovery. Its structural similarity to known pharmacophores suggests potential interactions with biological targets, such as enzymes and receptors. Studies indicate that derivatives of this compound may exhibit:
- Enzyme Inhibition : The presence of the piperidine ring and amino groups enables the compound to act as a competitive inhibitor for certain enzymes, which could be beneficial in developing therapeutic agents for diseases involving enzyme dysregulation.
- Neuropharmacological Effects : Given its structural characteristics, there is ongoing research into its effects on neurotransmitter systems, particularly in relation to cognitive function and mood disorders.
Buffering Agent
In biochemical applications, this compound can function as an organic buffer. Its ability to maintain pH stability makes it useful in various laboratory settings for experiments involving sensitive biological systems.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of derivatives of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile. Researchers synthesized a series of analogs and tested their efficacy against specific enzymes linked to metabolic disorders. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as lead compounds for drug development.
Case Study 2: Neuropharmacological Research
In research conducted by a team at a leading university, the effects of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile on neurotransmitter release were examined. The study found that the compound modulated dopamine release in vitro, indicating potential applications in treating conditions like Parkinson's disease or schizophrenia.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Key Properties of Selected Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | CAS No./Product Code |
|---|---|---|---|---|
| This compound* | C₈H₁₅N₃·2HCl | ~246.2 (calc.) | Piperidine, aminomethyl, acetonitrile | Not provided |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine, aminomethyl, pyridinyl ketone | 1286265-79-9 |
| 2-(Aminomethyl)piperidine | C₆H₁₄N₂ | 114.2 | Piperidine, aminomethyl | 22990-77-8 |
| 2-[5-(Aminomethyl)-2-methyl-1H-imidazol-1-yl]-5-chlorophenyl-methanone dihydrochloride | C₁₈H₁₅ClFN₃O·2HCl | 343.78 | Imidazole, aminomethyl, aryl ketone | TRC-KIT2880-10X1ML |
*Calculated based on structural analogs.
Key Observations:
Functional Group Diversity: The target compound’s acetonitrile group distinguishes it from analogs with ketones (e.g., pyridinyl methanone in CAS 1286265-79-9) or imidazole rings (e.g., TRC-KIT2880-10X1ML). Acetonitrile may confer greater reactivity in nucleophilic substitutions compared to ketones . 2-(Aminomethyl)piperidine (CAS 22990-77-8) lacks the acetonitrile substituent, resulting in simpler reactivity and lower molecular weight .
Solubility and Stability: Dihydrochloride salts (e.g., the target compound and TRC-KIT2880-10X1ML) exhibit improved aqueous solubility compared to free bases like 2-(Aminomethyl)piperidine. This property is critical for in vitro assays or formulations .
Key Insights:
- Pharmacological Potential: Piperidine-aminomethyl derivatives are prevalent in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier. For example, compounds like CAS 1286265-79-9 have been studied for serotonin receptor modulation .
- Synthetic Utility: The acetonitrile group in the target compound may facilitate click chemistry or serve as a nitrile precursor for tetrazole synthesis, a feature absent in simpler analogs like 2-(Aminomethyl)piperidine .
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride, also known by its CAS number 1354951-26-0, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
- Molecular Formula : C₉H₁₄Cl₂N₃
- Molecular Weight : 226.15 g/mol
- CAS Number : 1354951-26-0
- SMILES Notation : NC(CC#N)C1CCN(CC1)C
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been noted for its potential in:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions .
- Receptor Modulation : There is evidence suggesting that it may act as a ligand for certain receptors, potentially influencing processes such as cell proliferation and apoptosis .
Therapeutic Potential
Recent studies have explored the therapeutic applications of this compound in various fields:
- Cancer Therapy : Research indicates that derivatives of piperidine compounds, including this one, exhibit cytotoxic effects on cancer cells. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro .
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the anticancer properties of piperidine derivatives. The results demonstrated that certain derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that modifications to the piperidine structure can enhance biological activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Piperidine Derivative A | 10.5 | FaDu |
| Piperidine Derivative B | 8.2 | FaDu |
Case Study 2: Enzyme Interaction
Another study investigated the enzyme inhibition properties of piperidine compounds. The findings suggested that specific nitrogen atoms in the structure are crucial for effective inhibition of cholinesterase enzymes, which are often targeted in Alzheimer's disease therapies .
| Compound | Enzyme Inhibition (IC50) | Target Enzyme |
|---|---|---|
| Compound X | 35 nM | Cholinesterase |
| Compound Y | 50 nM | Monoamine Oxidase B |
Recent Advances
Research has shown that structural modifications to the piperidine ring can significantly enhance the bioactivity of related compounds. For example, introducing functional groups at specific positions has been linked to increased potency against various biological targets .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound is still emerging, preliminary studies suggest a favorable profile with respect to absorption and distribution. Toxicological assessments are ongoing to ensure safety for potential therapeutic applications.
Q & A
Q. What are the validated synthetic routes for 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of the piperidine scaffold. Reaction optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, variables like solvent polarity (e.g., DCM vs. EtOAc), temperature (25–80°C), and catalyst loading (e.g., EtN) can be systematically varied to maximize yield . Computational reaction path searches using quantum chemical calculations (e.g., DFT) may further predict optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS for purity assessment (≥95% recommended for biological assays).
- 1H/13C-NMR to confirm the presence of the aminomethyl group (δ ~2.5–3.5 ppm) and acetonitrile moiety (δ ~1.8–2.2 ppm).
- X-ray crystallography (if crystalline) for absolute configuration validation .
- Elemental analysis to verify stoichiometry (e.g., Cl content via ion chromatography) .
Q. What are the critical stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
- pH sensitivity : Test solubility and stability in buffers (pH 4–9) via UV-Vis spectroscopy over 24–72 hours.
- Light sensitivity : Store in amber vials if UV-Vis shows absorbance in the 300–400 nm range .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms proposed for this compound’s synthesis?
- Methodological Answer : Conflicting mechanistic proposals (e.g., SN2 vs. radical pathways) can be addressed via:
- Transition state modeling (e.g., Gaussian 16) to calculate activation energies for competing pathways.
- Isotopic labeling experiments (e.g., N in the piperidine ring) tracked by MS/MS fragmentation .
- Kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer :
- Bioisosteric replacement : Substitute the acetonitrile group with cyanoamides or nitriles while retaining H-bonding capacity .
- Free-Wilson analysis : Systematically vary substituents on the piperidine ring (e.g., methyl, fluorine) and correlate with biological activity (e.g., IC) .
- Molecular docking : Map interactions with targets (e.g., enzymes, GPCRs) using AutoDock Vina or Schrödinger Suite .
Q. How should researchers address discrepancies in biological assay data for this compound across studies?
- Methodological Answer :
- Cross-validate assays : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Control for salt effects : Compare dihydrochloride salt vs. free base forms, as counterions may influence solubility and bioavailability .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .
Q. What advanced techniques are suitable for studying this compound’s interactions with biological membranes?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
- Molecular dynamics (MD) simulations : Simulate partitioning into membranes (e.g., CHARMM-GUI) over 100+ ns trajectories.
- Fluorescence anisotropy : Track changes in membrane fluidity using probes like DPH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
